3-Pyridinecarboxaldehyde-d4
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Overview
Description
3-Pyridinecarboxaldehyde-d4 is a deuterium-labeled derivative of 3-Pyridinecarboxaldehyde. The compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Mechanism of Action
Target of Action
3-Pyridinecarboxaldehyde-d4, also known as Nicotinealdehyde-d4, is a deuterium-labeled version of 3-Pyridinecarboxaldehyde It’s known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Mode of Action
The incorporation of deuterium (a stable isotope of hydrogen) into drug molecules has been known to affect the pharmacokinetic and metabolic profiles of drugs . This could potentially alter the interaction of the compound with its targets and result in changes in the biological system.
Biochemical Pathways
The compound’s deuterium labeling suggests it may be used as a tracer in biochemical pathways during drug development and research .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs
Result of Action
The compound’s deuterium labeling suggests it may be used in research and drug development to trace and quantify the effects of drug molecules .
Biochemical Analysis
Biochemical Properties
It is known that the compound has significant structural, energetic, and vibrational properties . The compound interacts with various biomolecules, but the specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified .
Cellular Effects
It is known that pyridine-based molecules have been used in drug crafting and have shown potent effects against a range of diseases
Molecular Mechanism
The compound is known to have significant structural, energetic, and vibrational properties . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are yet to be identified .
Temporal Effects in Laboratory Settings
It is known that the compound has significant structural, energetic, and vibrational properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxaldehyde-d4 typically involves the deuteration of 3-Pyridinecarboxaldehyde. One common method is the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst . The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle the high pressures and temperatures required for efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxaldehyde-d4 undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form pyridinecarboxylic acid.
Reduction: The aldehyde group can be reduced to form pyridinecarbinol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Pyridinecarboxylic acid.
Reduction: Pyridinecarbinol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Pyridinecarboxaldehyde-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of pyridine derivatives.
Biology: Employed in metabolic studies to understand the pathways and rates of drug metabolism.
Medicine: Utilized in the development of deuterated drugs, which may have improved pharmacokinetic properties.
Industry: Applied in the synthesis of fine chemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- Pyridine-2-carboxaldehyde (Picolinaldehyde)
- Pyridine-4-carboxaldehyde (Isonicotinaldehyde)
- 3-Pyridinecarboxaldehyde (Nicotinaldehyde)
Uniqueness
3-Pyridinecarboxaldehyde-d4 is unique due to the presence of deuterium atoms, which makes it particularly useful in studies requiring isotopic labeling. This feature distinguishes it from its non-deuterated counterparts and provides specific advantages in tracing and analyzing chemical and biological processes .
Properties
IUPAC Name |
2,4,5,6-tetradeuteriopyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO/c8-5-6-2-1-3-7-4-6/h1-5H/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZUKDFHGGYHMC-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C=O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662180 |
Source
|
Record name | (~2~H_4_)Pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
258854-80-7 |
Source
|
Record name | (~2~H_4_)Pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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